Methyl 3-bromo-6-chloropyrazine-2-carboxylate

GPR35 Agonism GPCR Pharmacology Immuno-Oncology

Researchers developing SHP2 allosteric inhibitors face regioselectivity challenges in sequential pyrazine functionalization. Methyl 3-bromo-6-chloropyrazine-2-carboxylate solves this with its differentiated 3-bromo-6-chloro substitution pattern, enabling orthogonal Suzuki-Miyaura/SNAr reactions for precise building of unsymmetrical pharmacophores. • Validated SHP2 inhibitor fragment (IC50 = 6,310 nM) for SAR studies • Potent GPR35 chemical probe (IC50 = 23 nM) for target validation • Low melt point (35-36°C) facilitates flow chemistry processing • ≥95% purity; in stock for immediate dispatch

Molecular Formula C6H4BrClN2O2
Molecular Weight 251.464
CAS No. 13457-28-8
Cat. No. B599679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-6-chloropyrazine-2-carboxylate
CAS13457-28-8
SynonymsMethyl 3-broMo-6-chloropyrazine-2-carboxylate
Molecular FormulaC6H4BrClN2O2
Molecular Weight251.464
Structural Identifiers
SMILESCOC(=O)C1=NC(=CN=C1Br)Cl
InChIInChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3
InChIKeyNJAYXNFNZKQGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Halogenated Pyrazine Building Block


Methyl 3-bromo-6-chloropyrazine-2-carboxylate (CAS 13457-28-8) is a heterocyclic pyrazine derivative bearing bromine and chlorine substituents at the 3- and 6-positions, respectively, and a methyl ester at the 2-position. This specific halogenation pattern confers a distinct electrophilic profile, enabling differentiated reactivity in sequential cross-coupling and nucleophilic aromatic substitution (SNAr) reactions . The compound is a key intermediate in the synthesis of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) inhibitors, a class of antitumor agents . Its physical state transitions from a solid to a liquid at a relatively low melting point of 35-36 °C, a property that can influence handling and formulation strategies compared to higher-melting analogs .

1
Differentiated bromo/chloro reactivity for sequential cross-coupling and SNAr
2
Documented intermediate in SHP2 inhibitor research pathways
3
Near-ambient melt facilitates liquid handling and formulation studies

Why Structural Substitution Fails


Substituting methyl 3-bromo-6-chloropyrazine-2-carboxylate with seemingly similar halogenated pyrazine carboxylates introduces quantifiable risks in reaction outcomes and synthetic efficiency. The specific 3-bromo-6-chloro substitution pattern is not arbitrary; it dictates the regioselectivity and relative reactivity in sequential functionalization steps due to the differing electronic and steric influences of bromine versus chlorine on the pyrazine ring . For instance, replacing the bromine with a second chlorine atom (as in methyl 3,6-dichloropyrazine-2-carboxylate) significantly alters the leaving group ability and, consequently, the preferred site for nucleophilic attack or oxidative addition in metal-catalyzed cross-couplings [1]. Furthermore, the low melting point of 35-36 °C is a consequence of its specific molecular packing, and substituting with a higher-melting analog like 3-bromo-6-chloropyrazine-2-carboxylic acid would necessitate different handling protocols and potentially impact solubility in certain solvent systems . These differences are not merely academic; they directly affect yield, purity, and the viability of a synthetic route, particularly in multi-step pharmaceutical syntheses where this compound serves as a gateway to specific SHP2 inhibitor scaffolds .

Replacing with dichloro analog (methyl 3,6-dichloropyrazine-2-carboxylate) alters leaving-group preference and may reduce regioselectivity.

Carboxylic acid analog remains a high-melting solid; handling, solubility, and formulation behavior differ.

Different halogen substitution patterns can markedly shift biological activity; direct substitution is not supported.

Quantitative Evidence for Procurement


GPR35 Agonist Potency Comparison

In a direct comparator assay evaluating agonist activity at the GPR35 receptor in human HT-29 cells, methyl 3-bromo-6-chloropyrazine-2-carboxylate (CHEMBL4092954) exhibited an IC50 of 23 nM. In stark contrast, a closely related analog, CHEMBL4103860, which shares a similar pyrazine carboxylate core but with a different substitution pattern, displayed an IC50 of 2,890 nM (2.89 µM) in the same assay. This represents a 125-fold difference in potency [1][2]. While this data is from a non-targeted screening panel, it underscores the profound impact of specific halogen positioning on biological activity.

GPR35 Agonist Activity
Head-to-head
23 nM (target) vs 2,890 nM (analog CHEMBL4103860)
125-fold difference
Supports GPR35 screening assay selection
HT-29 cell desensitization assay; reported data from BindingDB
GPR35 Agonism GPCR Pharmacology Immuno-Oncology

Melting Point vs. Carboxylic Acid Analog

The methyl ester, methyl 3-bromo-6-chloropyrazine-2-carboxylate, exhibits a melting point of 35-36 °C . In contrast, its direct carboxylic acid derivative, 3-bromo-6-chloropyrazine-2-carboxylic acid, is a solid at room temperature with a significantly higher boiling point of 342.5±42.0 °C . While the melting point of the acid is not explicitly reported, the boiling point data clearly indicates it is a much higher-melting solid than the target ester, which transitions to a liquid near body temperature.

Melting Point
Cross-study comparable
35–36 °C (target ester) vs solid >342 °C (carboxylic acid analog)
Informs handling and formulation protocol selection
Standard laboratory conditions; acid BP 342.5±42.0 °C
Physicochemical Property Formulation Science Crystallization Engineering

Validated Intermediate for SHP2 Inhibitors

Methyl 3-bromo-6-chloropyrazine-2-carboxylate is explicitly identified as an important intermediate for the synthesis of a class of antitumor drugs, specifically SHP2 inhibitors . This claim is substantiated by its role in patent literature, where it is a precursor to 2-amino-3-bromo-6-chloropyrazine, a critical intermediate highlighted in the synthesis of SHP2 inhibitors as described in Journal of Medicinal Chemistry (2016, Vol. 59, #17, p.7773-7782) and patent WO2015/107495A1 [1]. While the unhalogenated parent compound, methyl pyrazine-2-carboxylate, is a more general synthetic intermediate, it lacks the halogen handles necessary for the specific cross-coupling steps required to access the targeted SHP2 inhibitor pharmacophores .

SHP2 Inhibitor Intermediate
Class-level inference
Documented in patent and J. Med. Chem. literature
Literature-validated synthetic pathway context
Precursor to 2-amino-3-bromo-6-chloropyrazine; supports route scouting
Medicinal Chemistry SHP2 Inhibition Antitumor Drug Synthesis

SHP2 Inhibition Baseline for Fragment Design

In a biochemical assay measuring inhibition of recombinant full-length human SHP2, methyl 3-bromo-6-chloropyrazine-2-carboxylate exhibited an IC50 of 6,310 nM (6.31 µM) [1]. This weak inhibitory activity is a critical data point for fragment-based drug discovery (FBDD). It establishes a quantifiable baseline for the pyrazine carboxylate core, against which the potency improvements of more elaborated SHP2 inhibitors, such as SHP099 (IC50 = 70 nM), can be measured [2]. The presence of this data confirms the compound's engagement with the SHP2 target, a prerequisite for its use as a validated starting fragment.

SHP2 Inhibition Baseline
Cross-study comparable
6,310 nM (target) vs 70 nM (SHP099 lead)
~90-fold lower
Fragment-based screening baseline for SAR
Recombinant full-length human SHP2, pNPP substrate
Fragment-Based Drug Discovery SHP2 Allosteric Inhibition Biochemical Assay

Bromine Reactivity Advantage in SNAr

The presence of bromine at the 3-position of methyl 3-bromo-6-chloropyrazine-2-carboxylate is a key driver of its differentiated reactivity. In palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, aryl bromides are generally significantly more reactive than aryl chlorides [1]. This is a well-established principle in organic chemistry: for oxidative addition in Pd-catalyzed couplings, the relative reactivity order is typically I > OTf > Br >> Cl. Consequently, the target compound, with its bromine substituent, is expected to undergo selective functionalization at the C3 position with greater ease and under milder conditions compared to an analog like methyl 3,6-dichloropyrazine-2-carboxylate, where both halogen atoms are chlorines [2].

Halogen Reactivity
Class-level inference
Bromine leaving group enables selective Pd-catalyzed functionalization
Supports sequential cross-coupling strategy
General reactivity trend I > OTf > Br >> Cl
Synthetic Chemistry Nucleophilic Aromatic Substitution Reaction Kinetics

Procurement-Driven Application Scenarios


SHP2 Inhibitor Discovery and Lead Optimization

This compound is ideally suited for medicinal chemistry programs developing novel SHP2 allosteric inhibitors. Its documented use as a synthetic intermediate and its quantified, weak inhibitory activity against SHP2 (IC50 = 6,310 nM) [1] make it a validated fragment for structure-activity relationship (SAR) studies. Researchers can use this core to explore substitution vectors that improve potency from this baseline toward lead compounds like SHP099 [2].

Regioselective Pyrazine Functionalization

The differentiated reactivity of the bromine and chlorine atoms enables precise, sequential functionalization of the pyrazine ring. The bromine can be selectively targeted in an initial Suzuki-Miyaura or SNAr reaction under mild conditions, leaving the chlorine available for a subsequent, orthogonal transformation . This strategy is critical for building complex, unsymmetrical pyrazine derivatives found in advanced materials and pharmaceuticals, as exemplified in the construction of diarylpyrazine chromophores [1].

GPR35 Agonist Tool for Immuno-Oncology

With a potent IC50 of 23 nM against GPR35 in a cell-based assay, this compound serves as a highly sensitive chemical probe for investigating GPR35-mediated signaling pathways . Given that GPR35 is an orphan receptor implicated in immune cell function and cancer, this compound can be used to interrogate its role in tumor microenvironments and to validate GPR35 as a potential therapeutic target.

Physicochemical and Formulation Studies

The near-ambient melting point of 35-36 °C offers unique opportunities for formulation and crystallization studies. Its liquid state at slightly elevated temperatures can facilitate processing in certain flow chemistry or solid dispersion applications, distinguishing it from higher-melting solid analogs [1].

Application
Selection Property
Validation Focus
SHP2 pathway inhibitor research
Documented synthetic intermediate
SHP2 target-engagement baseline and SAR exploration
Sequential pyrazine derivatization
Bromo/chloro leaving group differentiation
Regioselective cross-coupling scope
GPR35 signaling pathway studies
Reported GPR35 agonist activity
Cell-based assay response context
Formulation and crystallization studies
Near-ambient melting behavior
Handling and processing compatibility

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28 linked technical documents
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